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O-Methyl aloeresinA-7

Cat. No.: B12324202
M. Wt: 554.5 g/mol
InChI Key: WRLXHKDQSQMWSH-RMKNXTFCSA-N
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Description

Contextualization within the Aloeresin Family of Natural Products

O-Methyl aloeresin A belongs to the aloeresin class of chromones, which are among the most abundant phenolic compounds in Aloe leaves. mdpi.com This family is characterized by a chromone (B188151) backbone C-glycosylated at the 8-position, with the glucosyl unit often acylated by aromatic acids. researchgate.netscispace.com

The parent compound, aloeresin A, is a prominent constituent in many Aloe species and is structurally defined as 2'-O-p-coumaroylaloesin. researchgate.netontosight.ai Aloesin (B1665252), formerly known as aloeresin B, is another key member of this family and serves as the fundamental structure for many derivatives; it lacks the acyl group found in aloeresin A. researchgate.netmedchemexpress.com The aloeresin family also includes several other isomeric and substituted forms, such as aloeresin C, D, E, and F. mdpi.comresearchgate.net

O-Methyl aloeresin A is specifically a methylated derivative of aloeresin A. researchgate.net The key structural distinction is the presence of a methyl group at the C-7 hydroxyl position of the chromone nucleus. nih.gov This methylation enhances the lipophilicity of the molecule, which can influence its biological properties, such as increased membrane permeability and potentially stronger enzymatic inhibition compared to its non-methylated counterparts.

Table 1: Comparison of Selected Compounds in the Aloeresin Family

Compound NameCore StructureKey Substituent(s)Natural Source(s) (Examples)
Aloesin (Aloeresin B) 8-C-glucosyl-7-hydroxy-5-methylchromoneNone on glucosyl moietyAloe vera, A. ferox
Aloeresin A Aloesin2'-O-p-coumaroyl group on glucoseAloe vera, A. ferox researchgate.net
O-Methyl Aloeresin A Aloeresin AMethyl group at C-7 hydroxyl positionA. vera, A. marlothii, A. rupestris mdpi.com
Aloeresin D Chromone GlycosideIsomeric variationAloe vera researchgate.netbjherbest.com

Overview of Structural Classes Related to O-Methyl Aloeresin A (e.g., Chromones, Anthrones, Glucosides)

The chemical structure of O-Methyl aloeresin A places it within several important classes of natural products.

Chromones : The core of O-Methyl aloeresin A is a chromone, a benzopyrone derivative (4H-1-benzopyran-4-one). researchgate.net Chromones are a significant class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom. mdpi.com In Aloe species, they represent a major group of phenolic constituents, with 5-methylchromones being particularly common. mdpi.comscispace.com These compounds are biosynthesized through the polyketide pathway and are responsible for many of the reported biological activities of Aloe extracts, including anti-inflammatory and antioxidant effects. scispace.commdpi.com

Glucosides : O-Methyl aloeresin A is a glycoside, meaning it contains a sugar moiety linked to a non-sugar part (the aglycone). Specifically, it is an 8-C-glycoside, where the glucose molecule is attached directly to the C-8 atom of the chromone skeleton through a carbon-carbon bond. nih.govresearchgate.net This C-glycosidic linkage is more stable to hydrolysis than the more common O-glycosidic bonds. The glucose unit in O-Methyl aloeresin A is further acylated with a p-coumaric acid residue, adding to the structural complexity and influencing its biological activity. nih.govresearchgate.net

Anthrones : While O-Methyl aloeresin A is a chromone, it is important to distinguish it from another major class of phytochemicals in Aloe: anthrones. jomped.org Anthrones, such as aloin (B1665253) and its derivatives, are glycosides of aloe-emodin-9-anthrone and are primarily known for their laxative properties. researchgate.netmdpi.com Although both chromones and anthrones are significant polyketide-derived constituents of Aloe leaf exudates, they belong to different structural classes and exhibit distinct biological profiles. nih.govjomped.org

Historical and Contemporary Significance in Phytochemical Research

The study of chromones from Aloe began with the isolation and structural elucidation of aloesin in the early 1970s. researchgate.net Since then, a diverse array of related compounds has been identified. researchgate.net The discovery of O-Methyl aloeresin A is a more recent development in the ongoing phytochemical investigation of the Aloe genus.

Historically, the focus was on more abundant compounds like aloesin and aloin. However, advances in separation and spectroscopic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) and 2D NMR, have enabled the isolation and characterization of minor constituents like O-Methyl aloeresin A. mdpi.comresearchgate.net While it was first described in species like Aloe marlothii and Aloe rupestris, it was only isolated for the first time from the widely studied Aloe vera in 2021. mdpi.com

In contemporary research, O-Methyl aloeresin A is significant for several reasons:

Chemical Diversity : Its discovery adds to the known chemical diversity of Aloe species, providing a more complete picture of their complex phytochemical profiles. mdpi.comnih.gov

Biological Activity : Modern studies are investigating its specific biological activities. Research has shown that O-Methyl aloeresin A exhibits notable antioxidant properties. chemicalbook.com It has also demonstrated stronger inhibitory activity against β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, than its non-methylated counterpart aloesin. Furthermore, it has shown activity against multi-drug resistant bacteria like Staphylococcus aureus and Salmonella typhimurium. chemicalbook.com Its anti-inflammatory potential has also been noted in studies examining the polyketides of Aloe vera. nih.govresearchgate.net

Chemotaxonomic Marker : The presence and concentration of specific chromones like O-Methyl aloeresin A can serve as chemotaxonomic markers to differentiate between various Aloe species and to standardize commercial Aloe products. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O11 B12324202 O-Methyl aloeresinA-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30O11

Molecular Weight

554.5 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+

InChI Key

WRLXHKDQSQMWSH-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of O Methyl Aloeresina 7

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of O-Methyl aloeresin A-7 originates from the polyketide pathway. The core chromone (B188151) structure, known as aloesone (B1238188), is the foundational scaffold upon which subsequent modifications occur.

Key Precursors and Intermediates:

Malonyl-CoA: As with other polyketides, the biosynthesis of the aloesone backbone initiates with the sequential condensation of multiple malonyl-CoA units. nih.govresearchgate.net Specifically, seven molecules of malonyl-CoA are utilized to form the heptaketide aloesone. nih.gov

Acetyl-CoA: An initial acetyl-CoA molecule can serve as a starter unit for the polyketide chain synthesis. nih.gov

Aloesone: This compound, chemically identified as 2-acetonyl-7-hydroxy-5-methylchromone, is the aglycone precursor to aloesin (B1665252). nih.govresearchgate.netmedchemexpress.com Its formation is a critical step catalyzed by a type III polyketide synthase. nih.govmedchemexpress.com

UDP-Glucose: This activated sugar molecule is the donor for the C-glycosylation of aloesone, a crucial step in forming aloesin. nih.gov

Aloesin: Formed by the C-glycosylation of aloesone, aloesin (also known as aloeresin B) is the direct precursor to aloeresin A. thieme-connect.comcymitquimica.comnih.gov It is a C-glycosylated chromone where a glucose molecule is attached at the C-8 position of the aloesone core. thieme-connect.com

p-Coumaroyl-CoA: This activated phenolic acid is the acyl donor for the esterification of aloesin to form aloeresin A. nih.govwikipedia.org It is a key intermediate in the general phenylpropanoid pathway. acs.org

Aloeresin A: This intermediate is formed through the esterification of the 2'-hydroxyl group of the glucose moiety of aloesin with p-coumaric acid. thieme-connect.com It is the immediate precursor to O-Methyl aloeresin A-7.

S-Adenosyl-L-methionine (SAM): This is the universal methyl group donor for the final methylation step that converts aloeresin A to O-Methyl aloeresin A-7. mdpi.com

The proposed biosynthetic pathway, therefore, starts with the formation of the aloesone polyketide chain, followed by cyclization to the chromone ring. This is then followed by C-glycosylation, acylation, and finally, O-methylation.

Table 1: Key Biosynthetic Intermediates and Their Roles

Intermediate Chemical Name Role in Biosynthesis
Malonyl-CoA Malonyl-Coenzyme A Building block for the polyketide chain
Acetyl-CoA Acetyl-Coenzyme A Starter unit for polyketide synthesis
Aloesone 2-acetonyl-7-hydroxy-5-methylchromone Aglycone core of aloesin
UDP-Glucose Uridine diphosphate (B83284) glucose Glucose donor for C-glycosylation
Aloesin 2-acetonyl-8-C-β-D-glucopyranosyl-7-hydroxy-5-methylchromone C-glycosylated intermediate, precursor to aloeresin A
p-Coumaroyl-CoA p-Coumaroyl-Coenzyme A Acyl donor for esterification of aloesin
Aloeresin A 2'-O-p-coumaroylaloesin Direct precursor to O-Methyl aloeresin A-7
S-Adenosyl-L-methionine SAM Methyl group donor for O-methylation

Enzymatic Methylation Mechanisms in Plant Secondary Metabolism

The final step in the biosynthesis of O-Methyl aloeresin A-7 is a methylation reaction. This is a common modification in plant secondary metabolism, catalyzed by a large and diverse family of enzymes known as O-methyltransferases (OMTs). mdpi.com

The conversion of aloeresin A to O-Methyl aloeresin A-7 involves the specific methylation of the hydroxyl group at the C-7 position of the chromone nucleus. smolecule.com This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. mdpi.com While numerous OMTs have been identified in plants, the specific enzyme responsible for this reaction in Aloe species has not yet been fully characterized. maxapress.com

Plant OMTs are known to play crucial roles in the biosynthesis of a wide array of secondary metabolites, including flavonoids, phenylpropanoids, and alkaloids. mdpi.commaxapress.com These enzymes often exhibit high substrate and regioselectivity, ensuring that the correct hydroxyl group on a complex molecule is methylated. mdpi.com In the context of aloeresin biosynthesis, the OMT must be able to recognize aloeresin A as its substrate and catalyze the transfer of a methyl group from SAM to the C-7 hydroxyl group.

The genetic basis for O-methylation lies in the genes encoding the OMT enzymes. Transcriptome analyses of Aloe vera have revealed the presence of a multitude of genes predicted to encode OMTs, including caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs). researchgate.netnih.gov These findings provide a genetic blueprint for the potential methylation machinery within the plant.

However, the functional characterization of these putative OMT genes with respect to aloeresin A as a substrate is still an area of active research. The identification of the specific OMT gene responsible for the 7-O-methylation of aloeresin A would require heterologous expression of candidate genes and subsequent enzymatic assays with the purified enzymes and aloeresin A.

Pharmacogenetic studies of methyltransferase enzymes in other organisms have highlighted the importance of genetic polymorphisms in influencing enzyme activity, which can lead to variations in the metabolic profile of an organism. nih.gov It is plausible that similar variations in OMT genes within and between Aloe species could account for differences in the relative abundance of O-Methyl aloeresin A-7.

Integration of O-Methyl Aloeresin A-7 Biosynthesis within General Phenolic and Polyketide Pathways

The biosynthesis of O-Methyl aloeresin A-7 is not an isolated pathway but is deeply integrated with the central primary and secondary metabolic networks of the plant.

The polyketide pathway provides the foundational carbon skeleton of the molecule. The synthesis of aloesone from malonyl-CoA is catalyzed by type III polyketide synthases (PKSs). nih.govnih.gov In Aloe arborescens, several PKSs have been identified, including pentaketide (B10854585) chromone synthase (PCS) and aloesone synthase (PKS3/ALS), which are responsible for producing chromone structures. nih.govresearchgate.net These enzymes represent a key metabolic entry point from primary metabolism (malonyl-CoA derived from fatty acid biosynthesis) into the specialized chromone pathway.

The phenylpropanoid pathway supplies the p-coumaroyl-CoA required for the acylation of aloesin to form aloeresin A. acs.org This pathway begins with the amino acid phenylalanine and generates a variety of phenolic compounds that serve as precursors for lignins, flavonoids, and other important secondary metabolites. acs.org The integration point is the utilization of p-coumaroyl-CoA by an acyltransferase that acts on aloesin.

The C-glycosylation step, which attaches a glucose moiety to the aloesone core to form aloesin, is catalyzed by a C-glycosyltransferase (CGT). nih.gov A promiscuous CGT has been identified in Aloe barbadensis that can C-glycosylate various scaffolds, indicating the enzymatic machinery for this transformation exists within the genus. nih.gov This step links the polyketide pathway to carbohydrate metabolism, utilizing UDP-glucose as a sugar donor. nih.gov

Finally, the methylation step, catalyzed by an O-methyltransferase, utilizes S-adenosyl-L-methionine (SAM), a key methyl donor in numerous metabolic pathways throughout the plant. mdpi.com

Chemical Synthesis and Derivatization Strategies for O Methyl Aloeresina 7 and Its Analogs

Total Synthesis Approaches for Aloeresins

The total synthesis of a molecule as structurally complex as O-Methyl aloeresin A-7 represents a significant challenge in organic chemistry. While a specific total synthesis for this compound has not been extensively reported, the general strategies for constructing related chromone (B188151) and C-glycoside natural products provide a roadmap. epfl.chyork.ac.uk Such an endeavor would require a multi-step sequence involving two primary challenges: the construction of the 5-methylchromone core and the stereoselective formation of the C-glycosidic bond.

Key synthetic steps would likely include:

Chromone Ring Formation: Building the chromone backbone often involves reactions like the Baker-Venkataraman rearrangement or the Kostanecki-Robinson reaction, which form the heterocyclic ring from phenolic precursors. More modern methods might employ palladium-catalyzed cross-coupling reactions to construct the core structure. nih.gov

C-Glycosylation: The introduction of the glucose moiety directly onto the chromone ring (C-glycosylation) is a formidable synthetic hurdle. Unlike more common O-glycosidic bonds, the carbon-carbon linkage is robust and requires specialized glycosylation methods, often using glycosyl donors activated by Lewis acids. Controlling the stereochemistry at the anomeric center is crucial and a well-known challenge in carbohydrate chemistry.

Final Tailoring Steps: Following the successful coupling of the sugar and chromone units, subsequent steps would involve the acylation of the glucose with a p-coumaroyl group and the regioselective methylation of the 7-hydroxyl group. lookchem.com

Semi-Synthetic Modifications of Natural Aloeresins

Semi-synthesis offers a more practical and efficient route to O-Methyl aloeresin A-7 and its analogs by leveraging the abundance of related precursors in Aloe extracts. numberanalytics.comeupati.eunih.gov The most logical starting material is aloeresin A, which is the non-methylated parent compound of O-Methyl aloeresin A-7. researchgate.net

The general semi-synthetic approach would involve:

Extraction and Isolation: Natural aloeresin A is first extracted from the leaf exudates of Aloe species, such as Aloe ferox, and purified using chromatographic techniques. nih.govresearchgate.net

Chemical Modification: The isolated aloeresin A is then subjected to chemical reactions to introduce the desired functional groups. For O-Methyl aloeresin A-7, this would primarily involve the methylation of the 7-hydroxyl group. mdpi.com

Another important semi-synthetic strategy involves hydrolysis. The ester bond in aloeresin A can be selectively cleaved using enzymatic or chemical hydrolysis to yield aloesin (B1665252) and p-coumaric acid. nih.govresearchgate.net This aloesin can then serve as a platform molecule for re-esterification with different acyl groups to generate a variety of analogs. This approach allows for the systematic exploration of structure-activity relationships.

Regioselective O-Methylation Techniques and Challenges

The key transformation in converting aloeresin A to O-Methyl aloeresin A-7 is the selective methylation of the hydroxyl group at the C-7 position of the chromone core. researchgate.net This process, known as regioselective O-methylation, is challenging due to the presence of multiple hydroxyl groups in the aloeresin A molecule: one on the chromone ring (C-7), one phenolic hydroxyl on the p-coumaroyl group, and several on the glucose moiety.

Challenges:

Competing Reaction Sites: Standard methylating agents (e.g., dimethyl sulfate (B86663) or methyl iodide) under basic conditions could react non-selectively with any of the acidic phenolic or alcoholic hydroxyls, leading to a mixture of methylated products and low yield of the desired compound.

Steric Hindrance: The hydroxyl groups on the bulky C-glycosyl unit might be sterically hindered, but the phenolic hydroxyls at C-7 and on the coumaroyl tail are both relatively accessible.

Strategies for Regioselectivity:

Enzymatic Methylation: In nature, O-methyltransferases (OMTs) achieve remarkable regioselectivity. acs.org Utilizing isolated OMTs as biocatalysts could provide a green and highly specific method for C-7 methylation, mimicking the biosynthetic pathway. researchgate.net

Protecting Group Chemistry: A classical chemical approach involves the use of protecting groups. The more reactive hydroxyls on the glucose and coumaroyl moieties could be temporarily blocked (e.g., as silyl (B83357) ethers or acetates). The remaining C-7 hydroxyl could then be methylated, followed by the removal of the protecting groups to yield the final product.

Catalyst-Directed Methylation: Modern synthetic methods may employ catalysts that direct the methylation to a specific site. For instance, certain transition metal catalysts can coordinate to a specific part of the molecule, directing the reaction to a nearby functional group. nih.gov

The natural occurrence of 7-O-methyl-aloesin and 7-O-methyl-aloeresin A suggests that highly specific enzymatic machinery exists in Aloe plants to perform this precise modification. mdpi.comnih.gov

Synthesis of O-Methyl AloeresinA-7 Derivatives and Structural Analogs

The synthesis of derivatives based on the O-Methyl aloeresin A-7 scaffold is crucial for conducting detailed structure-activity relationship (SAR) studies, which aim to understand how specific parts of the molecule contribute to its biological effects. ijpsr.comkurdishstudies.net

Nature provides a template for derivatization, with a variety of naturally occurring aloeresin analogs featuring different sugars or acyl groups. researchgate.netnih.gov Synthetic chemists can mimic and expand upon this diversity.

Glycosylated Derivatives: Starting with a synthetic or semi-synthetic aglycone (the chromone part without the sugar), different activated monosaccharides or oligosaccharides can be attached to explore the role of the sugar moiety in biological activity. Variations could include changing the sugar type (e.g., rhamnose instead of glucose) or altering the stereochemistry of the glycosidic linkage.

Esterified Derivatives: The ester linkage provides a convenient handle for modification. O-Methyl aloeresin A-7 can be hydrolyzed to 7-O-methyl-aloesin, which can then be re-esterified with a wide range of carboxylic acids. This allows for the introduction of different acyl groups to probe how their size, electronics, and lipophilicity affect target binding and activity. For example, replacing the p-coumaroyl group with a feruloyl or cinnamoyl group could modulate its biological profile. researchgate.netresearchgate.net

The table below illustrates the structural relationships between O-Methyl aloeresin A-7 and its parent compounds, highlighting potential sites for derivatization.

Compound NameCore StructureR1 (at C-7)R2 (at C-2' of Glucose)
Aloesin8-C-Glucosyl-5-methylchromone-OH-H
Aloeresin A8-C-Glucosyl-5-methylchromone-OH-p-coumaroyl
7-O-Methyl-aloesin8-C-Glucosyl-5-methylchromone-OCH₃-H
O-Methyl aloeresin A-7 8-C-Glucosyl-5-methylchromone -OCH₃ -p-coumaroyl

Table 1: Structural comparison of key aloeresin compounds.

SAR studies aim to correlate specific structural features with biological activity. researchgate.net By systematically modifying the O-Methyl aloeresin A-7 structure, researchers can identify the key pharmacophores responsible for its effects.

Key modifications for SAR studies could include:

Chromone Core Modifications: Introducing substituents like halogens, nitro groups, or amino groups onto the aromatic part of the chromone could alter its electronic properties and ability to form hydrogen bonds.

Alkyl Chain Modification: The acetonyl side chain at the C-2 position is another target for modification. It could be lengthened, shortened, or functionalized to probe its role in binding to biological targets.

Methyl Group Variation: The C-7 methyl ether could be replaced with larger alkyl groups (e.g., ethyl, propyl) to investigate the impact of steric bulk and lipophilicity on activity. Research has shown that methylation at this position can enhance lipophilicity and influence activity, such as BACE1 inhibition.

The table below outlines potential synthetic modifications and their rationale for SAR studies.

Target SiteModificationRationale
C-7 Hydroxyl Alkylation (ethyl, propyl, etc.)Investigate the effect of lipophilicity and steric bulk on activity.
Coumaroyl Group Replace with other acyl groups (feruloyl, cinnamoyl, aliphatic)Determine the importance of the aromatic acyl group for target binding.
Glucose Moiety Change sugar type or linkageProbe the role of the carbohydrate in solubility and target recognition.
Chromone Ring Add substituents (F, Cl, NO₂, NH₂)Modulate electronic properties and potential intermolecular interactions.
C-2 Acetonyl Chain Vary chain length or functionalizeAssess the contribution of the side chain to the overall activity profile.

Table 2: Rationale for the synthesis of O-Methyl aloeresin A-7 analogs for SAR studies.

Through these synthetic strategies, a library of O-Methyl aloeresin A-7 analogs can be generated, providing essential tools to decipher its mechanism of action and to develop novel compounds with optimized biological profiles.

Advanced Analytical Methodologies for Characterization and Quantification of O Methyl Aloeresina 7

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of O-Methyl aloeresin A, enabling its separation from a multitude of other phytochemicals present in its natural sources. The choice of technique depends on the analytical goal, whether it is routine purity assessment or high-resolution separation for detailed characterization.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of chromones and other phenolic compounds from plant extracts. mdpi.com For O-Methyl aloeresin A, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This method allows for the effective separation of O-Methyl aloeresin A from structurally similar compounds based on differences in their polarity and affinity for the stationary phase. A photodiode array (PDA) detector is often coupled with the HPLC system to obtain UV spectra of the eluting peaks, which aids in the preliminary identification of the compound. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Aloe Chromones

Parameter Specification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 4 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) or Methanol (B), often with an acid modifier like formic acid
Detection Photodiode Array (PDA)
Flow Rate ~1.0 mL/min

| Injection Volume | 10-20 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A UHPLC method developed for the analysis of Aloe compounds, including 7-O-methyl aloeresin A, utilized a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid. google.com The rapid gradient elution allows for a total run time of under 20 minutes, making it highly efficient for high-throughput screening and quality control. google.com

Table 2: UHPLC Parameters for the Separation of O-Methyl Aloeresin A

Parameter Specification
System Waters ACQUITY UPLC System
Column Waters Acquity HPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Gradient 0% to 90% B over 12 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL

Data sourced from a study on compositions containing 7-O-methyl aloeresin A. google.com

Gas Chromatography (GC) is another powerful separation technique, but its application for the direct analysis of O-Methyl aloeresin A is limited. Due to its high molecular weight and polarity, O-Methyl aloeresin A is non-volatile and would require chemical derivatization to increase its volatility and thermal stability before GC analysis. However, GC coupled with Mass Spectrometry (GC-MS) is frequently used for the broader phytochemical profiling of Aloe extracts. dokumen.pubresearchgate.net This approach can identify a wide range of other, more volatile compounds, such as fatty acids and smaller phenolics, which may be present alongside O-Methyl aloeresin A in the extract. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of natural products. When coupled with a chromatographic system, it provides high-confidence identification by determining the molecular mass of a compound and offering insights into its structure through fragmentation analysis.

LC-MS is the premier technique for the analysis of O-Methyl aloeresin A. It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In studies of Yemeni Aloe species, LC-MS analysis using a system equipped with an Ion Trap Time-of-Flight (IT-TOF) mass spectrometer was used to characterize O-Methyl aloeresin A. researchgate.net The analysis, performed in positive ion mode, determined the protonated molecule [M+H]⁺ at an m/z of 557.2059. researchgate.netresearchgate.net This high-resolution mass measurement allowed for the confident assignment of the molecular formula C₂₉H₃₂O₁₁. researchgate.netresearchgate.net Further fragmentation (MS²) of the parent ion produced characteristic product ions, which are crucial for confirming the compound's identity. researchgate.netresearchgate.net

Table 3: LC-MS Data for O-Methyl Aloeresin A Identification

Parameter Finding
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion [M+H]⁺
Measured m/z 557.2059
Molecular Formula C₂₉H₃₂O₁₁
Key MS² Fragment Ions (m/z) 395, 233, 237, 269, 299

Data sourced from LC-MS characterization of metabolites from Yemeni Aloe spp. researchgate.netresearchgate.net

Combining the enhanced separation power of UPLC with the high mass accuracy of a Time-of-Flight (TOF) mass spectrometer provides one of the most powerful platforms for natural product analysis. UPLC-TOF-MS has been successfully applied to identify O-Methyl aloeresin A in Aloe extracts. google.com This technique provides very accurate mass measurements, typically with errors in the low ppm range, which is essential for determining the elemental composition of the molecule without ambiguity. The TOF analyzer collected data over a wide mass range (m/z 100-1500) in both positive and negative ion modes to ensure comprehensive detection of all relevant ions. google.com

Table 4: UPLC-TOF-MS Instrumental Parameters

Parameter Specification
System Waters G-TOF Premier
Ionization Mode ESI (Positive and Negative)
Mass Range (m/z) 100 - 1500
Desolvation Gas Nitrogen, 600 L/h at 200°C
Cone Gas Nitrogen, 50 L/h
Source Temperature 100°C

Data sourced from a study utilizing UPLC-TOF-MS for the analysis of Aloe compounds. google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.

However, the direct application of GC-MS for the analysis of O-Methyl aloeresin A presents significant challenges. As a large glycosidic chromone (B188151) with a molecular weight of 554.5 g/mol , O-Methyl aloeresin A is non-volatile and thermally labile. Direct injection into a GC system would likely lead to thermal decomposition in the injector port rather than volatilization, preventing its passage through the column and subsequent detection.

For compounds of this nature, derivatization could theoretically be employed to increase volatility and thermal stability. This process involves chemically modifying the molecule, for instance, by silylating the hydroxyl groups. Nevertheless, for complex molecules like O-Methyl aloeresin A, derivatization can be incomplete, produce multiple products, or alter the original structure, complicating the analysis. Consequently, GC-MS is not a standard or preferred method for the analysis of O-Methyl aloeresin A. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are far more suitable, as they analyze compounds in the liquid phase, circumventing the need for volatilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including complex natural products like O-Methyl aloeresin A. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its atomic connectivity and stereochemistry. The structural confirmation of O-Methyl aloeresin A, isolated from various Aloe species, has been heavily reliant on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule. The ¹H NMR spectrum of O-Methyl aloeresin A displays a series of signals corresponding to its distinct structural motifs: the chromone core, the acetonyl side chain, the methyl and methoxy (B1213986) groups, the C-glucosyl unit, and the p-coumaroyl ester group.

Key features in the ¹H NMR spectrum include:

Aromatic Protons: Signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the chromone ring and the p-hydroxyphenyl ring of the coumaroyl group.

Olefinic Protons: A pair of doublets with a large coupling constant (J ≈ 16 Hz) characteristic of the trans-configured protons of the α,β-unsaturated ester system in the coumaroyl moiety.

Glucosyl Protons: A complex set of signals for the protons of the sugar ring, including a characteristic anomeric proton signal whose chemical shift and coupling constant help determine the β-configuration of the C-glycosidic bond.

Methoxy and Methyl Protons: Sharp singlet signals for the aromatic methyl group (C5-CH₃), the methoxy group (C7-OCH₃), and the acetonyl methyl group (CH₃-C=O).

Acetonyl Protons: A singlet signal corresponding to the methylene (B1212753) protons of the 2-(2-oxopropyl) side chain.

The specific chemical shifts and coupling patterns provide crucial data for piecing together the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in O-Methyl aloeresin A gives rise to a distinct signal, and the chemical shift of each signal is indicative of its chemical environment (e.g., carbonyl, aromatic, olefinic, aliphatic, glycosidic).

The ¹³C NMR spectrum of O-Methyl aloeresin A would be expected to show resonances for all 29 carbon atoms, including:

Carbonyl Carbons: Signals at the low-field end of the spectrum (δ > 160 ppm) corresponding to the ketone of the chromone ring (C-4), the ester carbonyl of the coumaroyl group, and the ketone of the acetonyl side chain.

Aromatic and Olefinic Carbons: A cluster of signals in the δ 100-160 ppm region for the carbons of the chromone and phenyl rings, as well as the double bond of the coumaroyl group.

Glucosyl Carbons: Signals in the δ 60-100 ppm range, characteristic of the sugar moiety, including the anomeric carbon (C-1').

Aliphatic Carbons: Signals at the high-field end of the spectrum for the methyl, methoxy, and methylene carbons.

The data from ¹³C NMR, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C) present in the molecule.

Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity between atoms in complex structures like O-Methyl aloeresin A.

**Correlation Spectroscopy (COSY

Method Validation Parameters in Phytochemical Analysis (e.g., Accuracy, Precision, Linearity, LOD, LOQ)

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of O-Methyl aloeresin A in phytochemical analysis, key validation parameters, as stipulated by international guidelines, must be thoroughly evaluated. These parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a commonly employed technique for this purpose.

A comprehensive study by Yan et al. (2023) established a chemical fingerprinting method for Aloe vera from different geographical locations, where 7-O-methylaloeresin A was identified as a potential quality marker. While the full validation data for 7-O-methylaloeresin A is not detailed in the abstract, the principles of their method validation for the quantified markers provide a framework for understanding the required rigor. The validation of such an HPLC-DAD method would typically involve the following:

Accuracy is determined by assessing the closeness of the experimental value to the true value. This is often evaluated through recovery studies, where a known amount of pure O-Methyl aloeresin A standard is added to a sample matrix. The analysis is then performed, and the percentage of the added standard that is recovered is calculated. High recovery rates indicate good accuracy.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Low RSD values are indicative of a precise method.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a standard solution of O-Methyl aloeresin A and plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for determining the sensitivity of the method.

The following interactive data table summarizes typical validation parameters for the quantification of a chromone like O-Methyl aloeresin A using an HPLC-DAD method, based on established analytical practices for similar compounds in Aloe species.

Table 1: Method Validation Parameters for the Quantification of O-Methyl Aloeresin A

ParameterSpecificationAcceptance Criteria
Linearity
Range1.0 - 100.0 µg/mL
Correlation Coefficient (r²)≥ 0.999A high correlation coefficient indicates a strong linear relationship between concentration and response.
Accuracy
Recovery95.0% - 105.0%The percentage of the known amount of analyte recovered from the spiked sample should be within this range.
Precision
Repeatability (RSD%)≤ 2.0%The relative standard deviation for multiple analyses of the same sample on the same day should be low.
Intermediate Precision (RSD%)≤ 3.0%The relative standard deviation for analyses of the same sample on different days should be low.
Sensitivity
Limit of Detection (LOD)~0.1 µg/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ)~0.3 µg/mLThe lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

Biological Activities and Mechanistic Studies of O Methyl Aloeresina 7 in Vitro and Non Human in Vivo

Antioxidant and Free Radical Scavenging Properties

O-Methyl aloeresin A is recognized for its potent antioxidant capabilities. adipogen.com These properties are crucial in mitigating oxidative stress, a condition linked to various chronic diseases.

The antioxidant potential of O-Methyl aloeresin A has been quantified using several standard in vitro assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, O-Methyl aloeresin A demonstrated significant activity with a reported IC50 value of 0.026 mM. chemicalbook.com This indicates its strong capacity to donate a hydrogen atom or electron to neutralize the DPPH radical. Furthermore, in a 2-deoxyribose degradation assay, which measures the scavenging of hydroxyl radicals, it showed an even lower IC50 value of 0.021 mM, highlighting its efficacy in neutralizing one of the most reactive oxygen species. chemicalbook.com

Table 1: In Vitro Antioxidant Activity of O-Methyl Aloeresin A

Assay IC50 Value (mM)
DPPH Radical Scavenging 0.026 chemicalbook.com

This table summarizes the concentration of O-Methyl aloeresin A required to inhibit 50% of the radical activity in two different antioxidant assays.

While specific studies detailing the cellular antioxidant mechanisms of O-Methyl aloeresin A are limited, the antioxidant activity of chromone (B188151) derivatives is often linked to their chemical structure. The phenolic groups present in the molecule are key to their radical scavenging ability. The process of methylation can sometimes enhance the antioxidant capacity by altering the molecule's structural and electronic properties.

Anti-inflammatory Effects and Immunomodulatory Potentials

O-Methyl aloeresin A has been investigated for its potential to modulate inflammatory pathways. The broader family of chromones, to which this compound belongs, is known for a range of biological activities including anti-inflammatory effects. researchgate.net

A study investigating various polyketides from Aloe vera performed a biological-pharmacological screening for anti-inflammatory potential. nih.govresearchgate.net In a 5-lipoxygenase (5-LOX) in vitro test, which is an enzyme involved in the synthesis of inflammatory leukotrienes, O-Methyl aloeresin A, along with other chromones tested, did not display any significant inhibitory activity at a concentration of 10 µM. nih.govresearchgate.net In contrast, other compounds from the same plant, like aloesin (B1665252), showed mild inhibition, and aloin-type anthranoids demonstrated moderate inhibition of LTB4 formation. nih.govresearchgate.net This suggests that while related compounds in Aloe have anti-inflammatory effects, the specific action of O-Methyl aloeresin A on the 5-LOX pathway may be limited under the tested conditions. nih.govresearchgate.net

Currently, there is a lack of specific research data on the direct impact of O-Methyl aloeresin A on immune cell responses such as those of macrophages and dendritic cells (DCs).

Antimicrobial and Antifungal Potentials

O-Methyl aloeresin A has demonstrated notable antimicrobial activity against several bacterial strains. chemicalbook.com It is also described as having antibiotic and antifungal properties. adipogen.com The chromone class of compounds, in general, has been recognized for its antibacterial and antiviral activities. researchgate.net

In one study, O-Methyl aloeresin A, isolated from Commiphora socotrana, was tested against multiple agent-resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255). chemicalbook.com It exhibited good activity, with Minimum Inhibitory Concentration (MIC) values of 0.72 mM and 0.18 mM, respectively. chemicalbook.com This indicates its potential to inhibit the growth of these pathogenic bacteria.

Table 2: Antimicrobial Activity of O-Methyl Aloeresin A

Bacterial Strain Type MIC Value (mM)
Staphylococcus aureus (NCTC 11994) Gram-positive (Multi-drug resistant) 0.72 chemicalbook.com

This table displays the Minimum Inhibitory Concentration (MIC) of O-Methyl aloeresin A required to inhibit the visible growth of two different bacterial strains.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

O-Methyl aloeresin A, a 5-methylchromone glycoside, has demonstrated notable antibacterial properties against several pathogenic strains. chemicalbook.com Research indicates that this compound exhibits significant activity against the multidrug-resistant bacterium Staphylococcus aureus (NCTC 11994). chemicalbook.comtargetmol.com It has also shown potent effects against Salmonella typhimurium (ATCC 1255). chemicalbook.comtargetmol.com

Specific minimum inhibitory concentration (MIC) values have been reported, quantifying the compound's efficacy. For the multidrug-resistant Staphylococcus aureus, the MIC value was determined to be 0.72 mM. chemicalbook.comtargetmol.com The activity against Salmonella typhimurium was even more pronounced, with a reported MIC of 0.18 mM. chemicalbook.comtargetmol.com While the antiproliferative activities of compounds from Aloe ferox, which contains 7-O-methyl aloeresin, have been noted, specific data regarding the activity of O-Methyl aloeresin A against Escherichia coli and Pseudomonas aeruginosa are not detailed in the available literature. nih.govtargetmol.com However, extracts from various Aloe species are known to be effective against these Gram-negative bacteria. medicinskiglasnik.ba

Table 1: Minimum Inhibitory Concentration (MIC) of O-Methyl Aloeresin A against selected bacterial strains

Bacterial Strain Type MIC (mM) Reference
Staphylococcus aureus (NCTC 11994) Gram-positive (Multidrug-resistant) 0.72 chemicalbook.com, targetmol.com

Antifungal Activity (e.g., against Candida albicans)

The antifungal potential of O-Methyl aloeresin A has been highlighted in scientific studies. nordicbiosite.com Among various fungal strains tested, Candida albicans (ATCC 10231) was identified as the most susceptible organism to the compound. targetmol.com This suggests a significant antifungal effect against this common opportunistic human pathogen. targetmol.comup.ac.za While detailed mechanistic studies on its antifungal action are limited, the compound is recognized as a potent antifungal agent isolated from Aloe species. nordicbiosite.com Ethanol extracts of Aloe vera, which contain a variety of chromones, have shown a concentration-dependent inhibitory effect on the growth of Candida albicans. medicinskiglasnik.ba

Mechanisms of Antimicrobial Action (e.g., effects on respiratory chain dehydrogenase, membrane integrity)

While specific mechanistic studies on O-Methyl aloeresin A are not extensively detailed, research on whole leaf extracts of related Aloe species provides insight into potential modes of action. Studies on Aloe arborescens extract, which also contains various chromones, suggest that its antibacterial effect involves the inhibition of the bacterial respiratory chain dehydrogenase. nih.govnih.gov This inhibition disrupts crucial energy production pathways within the bacterial cell, leading to growth arrest and cell death. nih.gov

Furthermore, the same extracts have been shown to compromise bacterial membrane integrity and permeability. nih.govnih.gov Damage to the cell membrane leads to the leakage of essential intracellular components and disrupts the electrochemical gradients necessary for cell survival, ultimately resulting in bactericidal effects. nih.gov It is plausible that O-Methyl aloeresin A, as an active constituent of Aloe, contributes to these antimicrobial mechanisms.

Antiviral Activity (e.g., against enveloped viruses like herpes simplex, Epstein-Barr virus)

Evidence suggests that chromone glycosides, the class of compounds to which O-Methyl aloeresin A belongs, possess antiviral capabilities. A study reported that a chromone-8-C-glycoside isolated from Hypericum japonicum demonstrated activity against the Epstein-Barr virus (EBV). up.ac.zasemanticscholar.org Additionally, other compounds found in Aloe species, such as emodin, have been identified as having potential antiviral activity against EBV and herpes simplex virus (HSV). researchgate.net While crude extracts of Aloe vera have shown inhibitory effects against herpes simplex virus type 2 (HSV-2) in vitro, the specific contribution of O-Methyl aloeresin A to this activity has not been fully elucidated. researchgate.netresearchgate.netacademicjournals.org

Beyond direct antiviral research, O-Methyl aloeresin A has been identified as a moderate inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nordicbiosite.comsemanticscholar.org It demonstrates stronger inhibition of BACE1, with a reported IC₅₀ value of approximately 5 μM, than its parent compound, aloesin.

Antiproliferative and Antitumor Activities in Non-Human Cell Lines/Models

Phytochemicals from Aloe species, including 7-O-methyl aloeresin found in Aloe ferox, have been reported to possess antiproliferative properties. nih.govtargetmol.com These natural compounds are recognized for their potential to inhibit the growth of cancer cells, forming a basis for their investigation as potential antitumor agents. nih.gov

Cytotoxicity in Cancer Cell Lines (e.g., SMMC-7721, MCF-7, SW480)

While O-Methyl aloeresin A is known for its antiproliferative potential, specific cytotoxic data, such as IC₅₀ values, against human hepatoma SMMC-7721, breast adenocarcinoma MCF-7, and colon adenocarcinoma SW480 cell lines are not extensively documented in the available research. nih.govtargetmol.com However, studies on related compounds and extracts from Aloe provide context for the potential cytotoxicity of this class of molecules. For instance, crude extracts of Aloe vera have been shown to induce a significant decline in the viability of MCF-7 breast cancer cells in a dose-dependent manner, with a reported IC₅₀ value of 0.5 mg/ml after 24 hours. biotechrep.ir Similarly, aloin (B1665253), another anthraquinone (B42736) from Aloe, is more cytotoxic to MCF-7 cells than to the SKBR-3 breast cancer cell line. nih.gov The cytotoxicity of various other natural compounds has been evaluated against SMMC-7721 and SW480 cells, establishing them as standard models for assessing antiproliferative effects, though specific data for O-Methyl aloeresin A is pending. nih.govmdpi.comnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

The antiproliferative effects of Aloe compounds are often linked to their ability to modulate pathways involved in cell proliferation and apoptosis. mdpi.com While the precise mechanisms for O-Methyl aloeresin A are yet to be fully elucidated, studies on related molecules offer insights. For example, Aloe vera extract has been observed to induce morphological changes characteristic of apoptosis in MCF-7 cells, including cell shrinkage and detachment. biotechrep.ir Aloin has been shown to induce apoptosis and cause cell cycle arrest in breast cancer cells. nih.gov In other cell models, aloin can inhibit apoptosis and reduce the production of proinflammatory factors by suppressing the TAK1/NF-κB/NLRP3 pathway. nih.gov The modulation of apoptosis is a key mechanism for the anticancer effects of many natural products, involving the targeted activation of caspase cascades that lead to programmed cell death. mdpi.comoatext.com These findings suggest that a potential mechanism for the antiproliferative activity of O-Methyl aloeresin A could involve the induction of apoptosis in cancer cells, a hypothesis that warrants further specific investigation.

Anti-angiogenic Mechanisms (e.g., related to aloe-emodin)

While direct studies on the anti-angiogenic properties of O-Methyl aloeresin A-7 are not extensively documented, research on related compounds from Aloe species, such as aloe-emodin (B1665711), provides insight into potential mechanisms. Aloe-emodin, an anthraquinone, has been identified as an anti-angiogenic agent. nih.gov Its mechanisms of action include the inhibition of endothelial cell proliferation. nih.gov However, this effect is not specific to endothelial cells, as it also impacts tumor cell proliferation. nih.gov

Key anti-angiogenic actions of aloe-emodin that have been identified in non-human models include the inhibition of urokinase secretion and the disruption of tubule formation by endothelial cells. nih.govnih.gov Furthermore, studies have shown that aloe-emodin can suppress hypoxia-induced retinal angiogenesis in vivo. ijbs.com This effect is mediated through the inhibition of the HIF-1α/VEGF signaling pathway, leading to decreased expression of vascular endothelial growth factor (VEGF). ijbs.com Given the structural relationships among compounds found in Aloe, these pathways represent plausible areas for future investigation into the anti-angiogenic potential of O-Methyl aloeresin A-7.

Antidiabetic Research in Non-Human Models

Research into the antidiabetic potential of compounds from Aloe vera has been conducted in various animal models, revealing effects on blood glucose and lipid levels. researchgate.netnih.gov

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. semanticscholar.orgmdpi.com While research specifically on O-Methyl aloeresin A-7's effect on this enzyme is limited, studies on the closely related compound, aloeresin A, have demonstrated significant inhibitory activity against alpha-glucosidase. nih.govsciopen.com

In one study, aloeresin A isolated from Chinese aloes showed dose-dependent inhibition of rat intestinal sucrase and maltase. nih.gov This suggests that chromones from Aloe species have the potential to modulate carbohydrate metabolism. The inhibition of alpha-glucosidase by these compounds can slow the release and subsequent absorption of glucose from dietary carbohydrates, resulting in lower postprandial blood glucose levels. semanticscholar.org

Table 1: Alpha-Glucosidase Inhibitory Activity of Aloeresin A

Enzyme Source Target Enzyme IC50 Value (mM)
Rat Intestine Sucrase 11.94 nih.gov

This table shows the half-maximal inhibitory concentration (IC50) of aloeresin A, a related compound, against different alpha-glucosidase enzymes.

Aloe vera extracts and their active components have demonstrated both hypoglycemic and hypolipidemic properties in various non-human diabetic models. researchgate.netnih.gov The administration of Aloe vera gel has been shown to reduce circulating blood glucose, plasma insulin (B600854), and triglyceride levels in the liver and plasma of diet-induced obese mice. researchgate.net These effects are attributed to several mechanisms, including the protection of pancreatic β-cells, improvement of insulin sensitivity, and regulation of lipid metabolism. nih.gov

Phytosterols present in Aloe vera are thought to contribute to the hypolipidemic effect by inhibiting cholesterol absorption in the intestine. nih.gov Furthermore, polyphenolic extracts from Aloe vera have been found to improve insulin sensitivity in diabetic mice. nih.gov While these studies establish the potential of Aloe compounds in managing diabetic markers, further research is needed to isolate the specific contributions of O-Methyl aloeresin A-7 to these effects.

Melanin (B1238610) Production Modulation and Tyrosinase Inhibition

O-Methyl aloeresin A has been investigated for its role in modulating melanin production, primarily through the inhibition of tyrosinase. smolecule.com Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the pigment responsible for skin color. mdpi.com By inhibiting this enzyme, melanin production can be reduced, which is of interest for applications in skin-lightening cosmetic products. smolecule.commdpi.com

Studies on related compounds, such as aloesin, have shown competitive inhibition of tyrosinase from various sources, including human melanocytes. nih.govresearchgate.net Aloesin acts on both the tyrosine hydroxylase and DOPA oxidase activities of the enzyme in a dose-dependent manner. nih.govresearchgate.net This inhibitory action on a key enzyme of melanogenesis highlights the potential of chromones like O-Methyl aloeresin A-7 as agents for modulating skin pigmentation. nih.gov

Table 2: Investigated Activity of Aloe Chromones on Tyrosinase

Compound Activity Finding
7-O-Methylaloeresin A Tyrosinase Inhibition Suggested potential for skin lightening applications. smolecule.com
Aloesin Competitive Tyrosinase Inhibition Demonstrated dose-dependent inhibition of tyrosinase from mushroom, human, and murine sources. nih.govresearchgate.net

Other Investigated Bioactivities

The potential for Aloe compounds to protect the liver has been explored in animal models of toxicity. nih.govphcogrev.com Aloe vera has demonstrated a hepatoprotective effect against ischemia-reperfusion (I/R) injury in rats, a process involving oxidative stress. nih.gov The administration of Aloe vera was associated with significantly higher levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the untreated I/R group. nih.gov Additionally, compounds like aloe-emodin and aloin have been noted for their hepatoprotective properties. nih.govresearchgate.net These protective mechanisms are often linked to antioxidant and anti-inflammatory actions, which mitigate damage from toxins or oxidative stress. researchgate.net

Aloe extracts have been studied for their effects on wound healing, particularly in diabetic animal models. scielo.br The topical application of methanolic extracts from various Aloe species has been shown to significantly accelerate the healing of diabetic wounds in rats. scielo.br The healing properties are attributed to multiple factors, including anti-inflammatory effects via inhibition of the cyclooxygenase pathway and stimulation of fibroblast activity by polysaccharides like glucomannan, which increases collagen synthesis. scielo.br While specific studies on O-Methyl aloeresin A-7 are scarce, the general wound-healing efficacy of Aloe extracts suggests a potential role for its constituent compounds in tissue repair processes. researchfeatures.comnotulaebotanicae.ro

Investigation of Molecular Targets and Signaling Pathways

Research has begun to identify specific molecular targets for chromones from Aloe. Notably, 7-O-methyl-aloeresin A has been identified as an inhibitor of BACE1 (β-secretase). mdpi.com BACE1 is a key enzyme in the production of amyloid-β peptides, making it a significant therapeutic target in research on Alzheimer's disease. mdpi.com

Studies on structurally related Aloe compounds have revealed interactions with other important signaling pathways. For instance, aloe-emodin has been shown to exert its anti-cancer and anti-angiogenic effects by modulating pathways such as PI3K/mTOR, Ras/ERK, and HIF-1α/VEGF. ijbs.comerciyes.edu.tr The anti-inflammatory effects of Aloe vera extracts have been linked to the inhibition of the arachidonic acid pathway through the suppression of COX-2. researchgate.net These findings suggest that chromones, including O-Methyl aloeresin A-7, may interact with a variety of molecular targets and signaling cascades, warranting further investigation into their specific mechanisms of action.

Identification of Key Molecular Targets (e.g., Enzymes, Receptors)

O-Methyl aloeresin A-7, a 5-methylchromone glycoside isolated from species such as Aloe vera, Aloe nobilis, and Commiphora socotrana, has been identified to interact with specific molecular targets in vitro, primarily enzymes. researchgate.netmedchemexpress.com Research has highlighted its activity as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and as an antibacterial agent against specific pathogenic strains. researchgate.netmedchemexpress.comtargetmol.com

Enzyme Inhibition: Studies have demonstrated that O-Methyl aloeresin A-7 possesses moderate inhibitory activity against BACE1 (β-secretase). targetmol.com BACE1 is a key enzyme involved in the production of amyloid-β peptide, a pathological hallmark of Alzheimer's disease. researchgate.net The inhibitory potential of various chromone glycosides from Aloe species against BACE1 has been a subject of investigation to identify potential therapeutic leads. researchgate.netnih.gov

Antibacterial Activity: In addition to enzyme inhibition, O-Methyl aloeresin A-7 exhibits notable antibacterial properties. It has shown good activity against multidrug-resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255), with specific minimum inhibitory concentration (MIC) values being determined. medchemexpress.com The compound has also demonstrated activity against various other pathogenic bacterial and fungal strains. targetmol.com

Antioxidant Activity: The compound also displays significant antioxidant properties, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and 2-deoxyribose degradation assays. researchgate.netmedchemexpress.com Its antioxidant activity is characterized by IC50 values of 0.026 mM for the DPPH assay and 0.021 mM for the 2-deoxyribose degradation assay. medchemexpress.com

Modulation of Cellular Signaling Pathways (e.g., IL-17 related inflammatory pathways, NF-κB, MAPK)

Based on a review of available scientific literature, there are currently no specific studies demonstrating the direct modulation of the Interleukin-17 (IL-17) related inflammatory pathways, the Nuclear Factor-kappa B (NF-κB) pathway, or the Mitogen-Activated Protein Kinase (MAPK) pathway by isolated O-Methyl aloeresin A-7. While other compounds from Aloe species, such as aloesin and aloin, have been reported to interact with NF-κB and MAPK signaling, these findings cannot be extrapolated to O-Methyl aloeresin A-7 without direct experimental evidence. chembk.comnih.gov

Influence on Gene Expression and Metabolic Processes

There is a lack of published research specifically investigating the influence of pure O-Methyl aloeresin A-7 on gene expression or metabolic processes in vitro or in non-human in vivo models. Studies conducted on complex, multi-component extracts of Aloe vera have shown effects on the expression of genes related to lipid metabolism in gilthead sea bream; however, these results are from a crude extract and cannot be scientifically attributed to any single constituent, including O-Methyl aloeresin A-7. ub.edu Further research is required to determine if O-Methyl aloeresin A-7 has any direct effects on cellular gene expression or metabolic pathways.

Structure Activity Relationship Sar Studies of O Methyl Aloeresina 7 and Its Analogs

Influence of O-Methylation on Biological Activity and Selectivity

O-methylation, the addition of a methyl group to an oxygen atom, can significantly alter the biological properties of a molecule. In the context of aloeresin A and its analogs, O-methylation can impact factors such as lipophilicity, metabolic stability, and receptor-binding affinity.

Methylation of phenolic hydroxyl groups can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability. This modification can also protect the molecule from rapid metabolism, prolonging its duration of action. For instance, studies on other flavonoids have shown that O-methylation can enhance anti-inflammatory properties. researchgate.net

However, the effect of O-methylation on biological activity is not always straightforward. In some cases, the presence of a free hydroxyl group is essential for activity, and methylation can lead to a decrease or loss of function. For example, the hydroxyl groups on the chromone (B188151) scaffold are often involved in hydrogen bonding interactions with target proteins, and their methylation could disrupt these critical interactions. The specific position of methylation is also a determining factor in its effect on activity and selectivity.

Role of Core Chromone/Anthrone Structure in Bioactivity

The core structure of O-Methyl aloeresin A, which consists of a chromone (benzo-γ-pyrone) ring linked to a glycosylated anthrone moiety, is fundamental to its biological activity. Chromones and their derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. nih.govmdpi.com

The planarity and aromaticity of the chromone ring system allow for various types of interactions with biological macromolecules, such as intercalation with DNA or binding to the active sites of enzymes. The specific substitution pattern on the chromone ring further modulates this activity.

The anthrone part of the molecule also contributes significantly to its bioactivity. Anthrones are known for their diverse pharmacological properties. The combination of the chromone and anthrone scaffolds in aloeresin A and its derivatives creates a unique chemical entity with a distinct biological profile.

Impact of Glycosylation and Other Substituents on Pharmacological Properties

Glycosylation, the attachment of a sugar moiety, plays a critical role in the pharmacological properties of natural products like aloeresin A. researchgate.net The sugar portion can influence the molecule's solubility, stability, and pharmacokinetic profile. It can also affect how the molecule interacts with its biological target.

The nature and position of the sugar group, as well as any acyl substitutions on the sugar, can have a profound impact on activity. For example, in a study of aloeresin derivatives, the presence and type of an acyl group on the glycosyl residue were shown to be important for anti-inflammatory activity. scispace.com The glycosidic linkage can also be a target for enzymatic cleavage in the body, potentially leading to the release of the aglycone, which may have different biological activities.

Computational Modeling and Molecular Docking for SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the structure-activity relationships of compounds like O-Methyl aloeresin A at a molecular level. nih.govijpsonline.com These techniques allow researchers to predict how a molecule will bind to a specific protein target and to identify the key interactions that stabilize the complex.

Molecular docking studies have been performed on aloesin (B1665252) and its derivatives to explore their potential as inhibitors of enzymes like collagenase and elastase. atlantis-press.comatlantis-press.com These studies revealed that the binding affinity is influenced by the specific substitutions on the chromone core. For instance, in one study, isoaloeresin D showed a lower (better) docking score against collagenase compared to aloesin, suggesting a stronger interaction. atlantis-press.com Another study showed that 7-methyl ether 2'-feruloylaloesin had a similar docking score to aloesin and isoaloeresin D against elastase. atlantis-press.comatlantis-press.com

These computational models can help to rationalize experimentally observed SAR data and can guide the design of new analogs with improved activity. By visualizing the binding poses and interactions, researchers can identify which functional groups are essential for activity and which positions on the molecule can be modified to enhance potency or selectivity.

Interactive Data Table: Docking Scores of Aloesin Derivatives Against Collagenase and Elastase

CompoundTarget EnzymeDocking Score (kJ/mol)
AloesinCollagenase-75.1 ± 2.0 atlantis-press.com
Isoaloeresin DCollagenase-87.3 ± 4.6 atlantis-press.com
7-methyl ether 2'-feruloylaloesinCollagenaseNot Reported
AloesinElastase-80.4 ± 2.2 atlantis-press.comatlantis-press.com
Isoaloeresin DElastase-80.6 ± 1.7 atlantis-press.comatlantis-press.com
7-methyl ether 2'-feruloylaloesinElastase-81.2 ± 1.6 atlantis-press.comatlantis-press.com

Metabolomic Profiling and Pathway Analysis in Non Human Biological Systems

Global Metabolome Analysis in Plant Extracts and Biosynthetic Studies

Global metabolome analysis of plant extracts, particularly from various Aloe species, has been instrumental in identifying a diverse array of secondary metabolites, including numerous chromones. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to generate comprehensive metabolic profiles. nih.govmdpi.com Within these profiles, methylated derivatives of chromones, such as 7-O-methylaloesin and 7-O-methylaloeresin A, have been identified, indicating that methylation is a key process in the diversification of these compounds in plants. researchgate.net

While the presence of O-Methyl aloeresin A has been confirmed in certain Aloe species, detailed biosynthetic studies elucidating the specific enzymatic steps leading to its formation are not extensively documented in current literature. ben-erikvanwyk.com The biosynthesis is understood to be part of the broader chromone (B188151) synthesis pathway, with a methylation step occurring on the aloeresin A molecule. However, the specific O-methyltransferase enzyme responsible for this reaction and the precise regulatory mechanisms governing its expression and activity remain areas for further investigation.

Table 1: Identified Metabolites in Aloe Species Relevant to O-Methyl aloeresin A This table is generated based on the general findings of metabolites in Aloe species and does not represent a specific analysis in conjunction with O-Methyl aloeresin A.

Compound Class Example Compound Analytical Method
Chromones Aloesin (B1665252) LC-MS, NMR
Methylated Chromones 7-O-methylaloesin LC-MS, NMR
Chromone Esters Aloeresin A LC-MS, NMR
Methylated Chromone Esters O-Methyl aloeresin A LC-MS, NMR
Anthraquinones Aloin (B1665253) HPLC, LC-MS
Organic Acids Malic Acid NMR

Identification of Differentially Expressed Metabolic Pathways Related to Compound Presence

Currently, there is a notable lack of specific research identifying metabolic pathways that are differentially expressed directly due to the presence of O-Methyl aloeresin A in any non-human biological system. While metabolomic studies on Aloe can distinguish different species based on their chemical profiles, the specific impact of a single compound like O-Methyl aloeresin A on the broader metabolic network has not been a focus of published research. mdpi.com Future studies could utilize transcriptomics and proteomics in conjunction with metabolomics to correlate the presence of O-Methyl aloeresin A with the up- or down-regulation of specific metabolic pathways.

Correlation of Metabolic Profiles with Physiological Responses in Non-Human Models

Scientific literature detailing the correlation between specific metabolic profiles and physiological responses following exposure to isolated O-Methyl aloeresin A in non-human models is scarce. While related compounds from Aloe extracts have been studied for various biological activities, the specific contribution of O-Methyl aloeresin A and its effect on the metabolic profile of a model organism has not been elucidated. Establishing such a correlation would require targeted studies where a non-human model is exposed to purified O-Methyl aloeresin A, followed by a comprehensive analysis of its metabolic changes and corresponding physiological outcomes.

Analysis of Metabolic Adaptation and Reprogramming (e.g., in disease models)

Metabolic reprogramming is a recognized hallmark of various diseases, where cells alter their metabolic pathways to support processes like proliferation and survival. nih.govnih.gov The potential role of natural compounds in influencing this reprogramming is an active area of research. However, to date, there are no specific studies available that analyze the role of O-Methyl aloeresin A in the metabolic adaptation or reprogramming of cells in disease models. Research into related compounds like aloesin has shown influences on signaling pathways such as the MAPK pathway, which is linked to cell growth and metastasis, suggesting that chromones can have effects at the cellular level. Investigation into whether O-Methyl aloeresin A can induce metabolic shifts in cancer or other disease models could be a valuable direction for future research but is not currently supported by available data.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Exploration of Novel Bioactivities and Therapeutic Applications (Pre-Clinical)

While research specifically on 7-O-Methylaloeresin A is limited, the known biological activities of its parent compounds and related analogs provide a strong rationale for exploring its therapeutic potential in several areas. Pre-clinical studies on related chromones have demonstrated anti-inflammatory and potential antiviral effects. researchgate.netnih.gov For instance, Aloeresin I, isolated from Cape aloe (Aloe ferox), has been shown to reduce oedema in a mouse model of inflammation. nih.gov In-silico studies have also pointed to Aloeresin A as a potential multi-target inhibitor against bacterial and host factors involved in microbial keratitis. mdpi.com

Future pre-clinical research should systematically screen 7-O-Methylaloeresin A for a range of bioactivities. Initial investigations could focus on its anti-inflammatory properties, using established in vitro assays (e.g., inhibition of nitric oxide production in macrophages) and in vivo models (e.g., carrageenan-induced paw edema in rodents). Furthermore, given the identification of aloesin (B1665252) and aloeresin D as potential inhibitors of the SARS-CoV-2 main protease, the antiviral potential of 7-O-Methylaloeresin A against a panel of viruses is a logical and compelling avenue for exploration. nih.gov

Table 1: Pre-Clinical Bioactivities of Related Aloe Chromones and Potential Applications for 7-O-Methylaloeresin A

Compound Demonstrated Pre-Clinical Activity Investigated Model Potential Therapeutic Area for 7-O-Methylaloeresin A
Aloeresin I Anti-inflammatory researchgate.netnih.gov Croton oil-induced mouse ear edema nih.gov Inflammatory disorders, dermatitis
Aloeresin A Antibacterial, Anti-inflammatory (in silico) mdpi.com Molecular docking against keratitis targets mdpi.com Infectious diseases, Ocular inflammation
Aloesin Anti-inflammatory, COX-2 inhibition researchgate.net Rat colitis model, in vitro enzyme assays researchgate.net Inflammatory bowel disease, Pain management

| Aloeresin D | Antiviral (SARS-CoV-2 Mpro inhibitor) nih.gov | In vitro FRET assay, Molecular docking nih.gov | Viral infections |

Development of Advanced In Vitro and Non-Human In Vivo Models for Mechanistic Studies

To deeply understand the mechanisms by which 7-O-Methylaloeresin A exerts its biological effects, the development and application of sophisticated research models are essential. Current studies on related compounds have utilized standard models such as Caco-2 cell monolayers for absorption studies and various animal models for inflammation. researchgate.netresearchgate.net

Future work should move towards more complex and physiologically relevant systems. The development of 3D organoid cultures (e.g., intestinal or lung organoids) could provide significant insights into the compound's metabolism, transport, and tissue-specific effects in a more human-like context. For mechanistic studies into its anti-inflammatory action, co-culture systems of immune cells and tissue-specific cells (e.g., synoviocytes for arthritis research) could be employed. In the non-human in vivo setting, the use of transgenic animal models of disease, such as mice genetically predisposed to inflammatory arthritis or specific viral infections, would allow for a more precise evaluation of therapeutic efficacy and target engagement.

Optimization of Biosynthetic Pathways through Genetic Engineering

The natural abundance of 7-O-Methylaloeresin A in Aloe plants can be low and variable, posing a challenge for sustainable supply in research and development. While the complete biosynthetic pathway is not fully elucidated, it is understood to derive from aloeresin A, which itself is a C-glycosylated chromone (B188151). researchgate.netresearchgate.net The final step is presumed to be a methylation reaction catalyzed by an O-methyltransferase.

A significant future research direction lies in metabolic engineering to enhance production. This would involve:

Gene Discovery: Identifying and characterizing the specific genes encoding the enzymes responsible for the entire pathway, particularly the final methyltransferase that converts a precursor to 7-O-Methylaloeresin A.

Heterologous Expression: Transferring the identified biosynthetic genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to establish a scalable fermentation-based production platform.

Pathway Optimization: Utilizing synthetic biology tools like CRISPR-Cas9 to optimize enzyme expression levels and metabolic flux within the engineered host to maximize the yield of the target compound.

Enzymatic conversion methods, which have been successfully developed to hydrolyze aloeresin A into aloesin, could also be adapted. researchgate.netgoogle.com Identifying or engineering a specific and efficient O-methyltransferase could enable the biocatalytic conversion of a more abundant precursor into 7-O-Methylaloeresin A.

Strategic Development of O-Methyl AloeresinA-7 Analogs for Enhanced Efficacy and Selectivity

Medicinal chemistry efforts focused on creating analogs of 7-O-Methylaloeresin A could lead to compounds with superior pharmacological properties. Structure-activity relationship (SAR) studies on related aloesin derivatives have suggested that specific structural features, like the p-coumaroyl group, are important for anti-inflammatory activity. researchgate.net

A strategic approach to analog development would involve targeted modifications at key positions of the 7-O-Methylaloeresin A scaffold:

Modification of the Coumaroyl Moiety: Synthesizing analogs with different aromatic acid esters to explore how this group influences target binding and potency.

Alteration of the Glycosyl Group: Modifying the sugar unit to improve solubility, cell permeability, and metabolic stability.

Varying the Methylation Pattern: Exploring the effect of methylation at other positions on the chromone core to enhance selectivity for specific biological targets.

These newly synthesized analogs would be subjected to a battery of pre-clinical in vitro and in vivo tests to identify candidates with improved efficacy, reduced off-target effects, and better pharmacokinetic profiles compared to the parent natural product.

Integration of Omics Data for Systems-Level Understanding of Compound Action

To obtain a holistic view of the biological effects of 7-O-Methylaloeresin A, integrating multi-omics technologies is a critical future step. A recent in silico study on aloeresin A utilized differential gene expression analysis to identify its potential host targets in keratitis, demonstrating the power of this approach. mdpi.com

Future research should apply a suite of omics techniques to cells or non-human animal models treated with 7-O-Methylaloeresin A:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered by the compound, revealing the cellular pathways it modulates.

Proteomics: To quantify changes in protein levels, providing a direct look at the functional cellular response, including target engagement and downstream signaling.

Metabolomics: To analyze shifts in cellular metabolites, which can uncover effects on metabolic pathways and provide biomarkers of the compound's activity.

Integrating these large datasets using bioinformatics and systems biology approaches will enable the construction of comprehensive models of the compound's mechanism of action, helping to identify novel therapeutic applications and predict potential toxicities.

Application in Pre-Clinical Drug Discovery Pipelines and Natural Product Development

7-O-Methylaloeresin A is a prime candidate for inclusion in modern natural product drug discovery pipelines. Its origin from Aloe, a genus with a long history of medicinal use, provides a degree of confidence in its potential biological relevance. researchgate.netnih.gov The identification of related compounds as promising scaffolds for drug design, such as aloesin for SARS-CoV-2 inhibitors, further supports this direction. nih.gov

The translational pathway for 7-O-Methylaloeresin A would involve its systematic evaluation in a tiered screening process. After initial isolation and characterization, the pure compound would enter high-throughput screening against diverse panels of disease-relevant targets (e.g., enzymes, receptors). Hits from these screens would be validated in cell-based assays and subsequently in non-human animal models of disease. Successful progression through these stages, coupled with lead optimization via analog synthesis (as described in section 9.4), would position 7-O-Methylaloeresin A or its derivatives as viable candidates for investigational new drug (IND)-enabling studies.

Table 2: List of Compounds Mentioned

Compound Name
7-O-Methylaloeresin A
Aloeresin A
Aloeresin D
Aloeresin I
Aloesin
Nitric oxide

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.